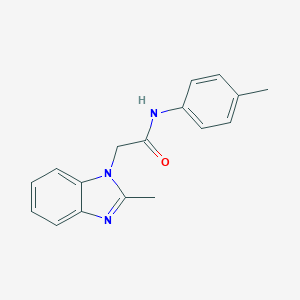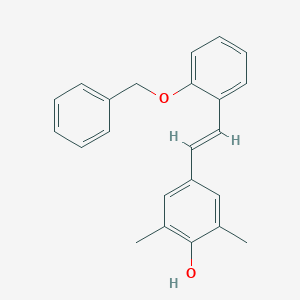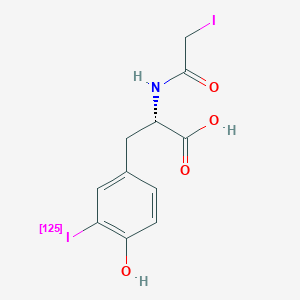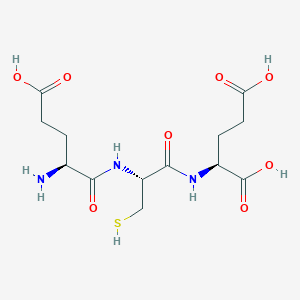![molecular formula C31H20Br2N2O2 B233411 (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione CAS No. 155592-97-5](/img/structure/B233411.png)
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione, also known as BBP-589, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. BBP-589 belongs to the family of pyrrolopyrrole derivatives, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. HDAC inhibitors have been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have potent anti-cancer effects. However, there are also some limitations to its use. This compound has not yet been tested in animal models, so its efficacy and safety in vivo are not yet known. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential applications in certain research areas.
将来の方向性
There are several future directions for research on (3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione. One area of interest is the development of analogs and derivatives of this compound that may have improved efficacy and selectivity for specific cancer types. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the in vivo efficacy and safety of this compound should be tested in animal models to determine its potential as a therapeutic agent for cancer.
合成法
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione can be synthesized through a multi-step process involving the condensation of 4-bromobenzaldehyde and 4-bromobenzylamine, followed by cyclization and oxidation reactions. The final product is obtained through purification and recrystallization steps.
科学的研究の応用
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
155592-97-5 |
|---|---|
分子式 |
C31H20Br2N2O2 |
分子量 |
612.3 g/mol |
IUPAC名 |
(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H20Br2N2O2/c32-22-15-11-20(12-16-22)19-26-27-28(21-13-17-23(33)18-14-21)34(24-7-3-1-4-8-24)31(37)29(27)35(30(26)36)25-9-5-2-6-10-25/h1-19,28H/b26-19- |
InChIキー |
LSSHBSIVXGMWMI-XHPQRKPJSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
正規SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
同義語 |
Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-4-(4-bromophenyl)- 3-((4-bromophenyl)methylene)-1,5-diphenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)




